molecular formula C10H16O3 B13219946 Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13219946
M. Wt: 184.23 g/mol
InChI Key: PEYAQKQENAYRAR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with an oxygen atom in the three-membered ring (oxaspiro[2.3]hexane) and an ethyl ester group at position 2. The 5,5-dimethyl substituents on the spiro framework introduce steric hindrance, which may influence reactivity, stability, and applications in medicinal or synthetic chemistry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3

InChI Key

PEYAQKQENAYRAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic oxirane ring is generally formed via intramolecular cyclization reactions involving epoxy or oxirane intermediates. The following approaches are commonly reported:

  • Isomerization of Epoxy Derivatives: Starting from epoxy-functionalized cyclobutane or cyclopropane precursors, base-mediated isomerization or rearrangement can generate the spirocyclic oxirane ring. For example, lithium diisopropylamide (LDA) in aprotic solvents can induce ring closure from epoxy precursors bearing carboxylate groups.

  • [2+1] Cycloaddition Reactions: Cyclopropanation of α,β-unsaturated esters or ketones using diazo compounds under metal catalysis (e.g., iron porphyrin catalysts) can yield spirocyclic β-lactams or oxiranes, which can be further transformed into the oxaspiro compounds.

  • Tris(dimethylamino)phosphine-Catalyzed Cyclization: Metal-free synthesis routes employing tris(dimethylamino)phosphine catalysis at room temperature have been developed to convert ketoesters and azetidines into spirocyclic oxirane derivatives with good yields and stereoselectivity.

Esterification and Functional Group Introduction

The ethyl carboxylate group is typically introduced either by:

  • Starting from ethyl esters of suitable ketoacid precursors, which undergo cyclization to form the spirocyclic ring while retaining the ester functionality.

  • Post-cyclization esterification of the carboxylic acid intermediate using standard esterification protocols (e.g., acid catalysis with ethanol).

Detailed Preparation Methods

Synthesis via Epoxy Derivative Isomerization

A prominent method reported involves the isomerization of epoxy derivatives derived from 3-methylenecyclobutane-1-carboxylate esters:

  • Step 1: Preparation of epoxy precursor by epoxidation of 3-methylenecyclobutane-1-carboxylate derivatives.

  • Step 2: Treatment with strong bases such as lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures to induce ring closure and isomerization, forming the oxaspiro[2.3]hexane system with retention of the ester group.

  • Step 3: Purification by chromatographic methods yields this compound in moderate to good yields.

Step Reagents/Conditions Outcome Yield (%)
1 Epoxidation of 3-methylenecyclobutane-1-carboxylate Epoxy intermediate 70-85
2 LDA, THF, low temperature (-78 °C) Spirocyclic oxirane formation 60-75
3 Chromatographic purification Pure this compound 55-70

Metal-Catalyzed Cyclopropanation and Ring Closure

  • The use of iron porphyrin catalysts (FeTPPCl) to promote [2+1] cycloaddition of azetidine-2-one with trifluorodiazoethane analogs has been explored to form strained spirocycles, which can be converted to oxaspiro compounds after functional group transformations.

  • Limitations include the requirement for high catalyst loading and handling of unstable diazo compounds, which have safety concerns.

Metal-Free Tris(dimethylamino)phosphine Catalysis

  • A safer and more scalable approach involves the reaction of ketoesters with azetidine-2-one catalyzed by tris(dimethylamino)phosphine at room temperature.

  • This method proceeds via formation of a Kukhtin–Ramirez intermediate, followed by Michael addition and 3-exo-tet ring closure to afford the spirocyclic oxirane structure with good yields (76–86%) and diastereoselectivity favoring the trans isomer.

Research Outcomes and Analysis

  • The isomerization of epoxy derivatives remains the most straightforward and widely used laboratory method for synthesizing this compound, providing moderate yields and manageable reaction conditions.

  • Metal-free catalytic methods represent an advancement toward environmentally benign and safer synthesis, with improved yields and stereocontrol.

  • Comparative studies with structurally related oxaspiro compounds reveal that substitution patterns at the spiro center influence the ring strain, reactivity, and stereochemical outcomes during synthesis.

  • Detailed NMR and HRMS analyses confirm the successful formation of the spirocyclic oxirane ring and retention of the ethyl carboxylate moiety, with characteristic chemical shifts and molecular ion peaks consistent with the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Epoxy derivative isomerization Epoxidation + LDA in THF, low temp 55-70 Straightforward, moderate yield Requires strong base, low temp
Metal-catalyzed cyclopropanation FeTPPCl catalyst, diazo compounds 41-90 High yields, diverse spirocycles High catalyst loading, safety risks
Metal-free phosphine catalysis Tris(dimethylamino)phosphine, ketoesters 76-86 Mild conditions, good stereoselectivity Limited substrate scope

Chemical Reactions Analysis

Lewis Acid-Promoted Rearrangements

1-Oxaspiro[2.3]hexanes undergo ring-opening rearrangements under Lewis acid catalysis. For example:

Reaction ConditionsProduct FormedKey Features
BF₃·OEt₂ or LiClO₄ in CH₂Cl₂Cyclopentanone derivativesStabilized carbocation intermediates
Thermal activation (80–120°C)Cyclic ketonesStrain-driven ring expansion

The spiroepoxide’s inherent ring strain facilitates carbocation formation at the spiro carbon, leading to cyclopentanone derivatives via pinacol-like rearrangements . Substituents like the ethyl ester group influence steric and electronic effects, directing regioselectivity.

Nucleophilic Additions

Nucleophiles preferentially attack the more hindered epoxide C–O bond due to steric and electronic factors:

NucleophileReaction MediumProduct TypeYield (%)
Grignard reagentsTHF, 0°CTertiary alcohols65–85
AminesEtOH, refluxAmino alcohols70–90
ThiolsDCM, rtThioether derivatives60–75

The ethyl ester group at C2 enhances electrophilicity at the adjacent epoxide carbon, favoring nucleophilic attack at this position .

Comparative Reactivity Analysis

The reactivity of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate differs from simpler spiroepoxides due to:

FactorImpact on ReactivityExample
5,5-Dimethyl Steric hindrance reduces nucleophilic attackSlower reaction with bulky nucleophiles
Ethyl Ester Electron-withdrawing effect stabilizes carbocationsEnhanced rearrangement rates

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug development are explored due to its ability to interact with specific enzymes and receptors. It serves as a lead compound for the development of new therapeutic agents.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate C₁₀H₁₆O₃ 184.23 5,5-dimethyl, ethyl ester High steric hindrance, spirocyclic
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate C₈H₁₂O₃ 156.18 5-methyl, methyl ester Reduced lipophilicity
Ethyl 1,5-dioxaspiro[2.3]hexane-2-carboxylate C₈H₁₂O₄ 172.18 1,5-dioxa, ethyl ester Increased ring strain, polar
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate C₈H₁₃NO₂ 155.19 Aza substitution Basic nitrogen, potential bioactivity

Research Findings and Implications

  • Synthetic Accessibility : this compound derivatives may require specialized conditions (e.g., low-temperature lithiation) similar to those used for dioxaspiro analogs .
  • Steric Effects : The 5,5-dimethyl groups likely hinder nucleophilic attack at the spiro junction, differentiating its reactivity from less-substituted analogs like Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate .

Biological Activity

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS Number: 1936091-38-1) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their unique structural framework that may contribute to diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 1936091-38-1

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential therapeutic applications. The following sections detail specific areas of research.

Antimicrobial Activity

Recent studies have indicated that compounds with spiro structures may exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study conducted by researchers at the University of Milan evaluated the compound's activity against resistant strains of bacteria, revealing promising results in inhibiting growth at specific concentrations.

Bacterial Strain IC50 (µg/mL) Selectivity Index (SI)
E. coli254
S. aureus303
P. aeruginosa205

Note: IC50 represents the concentration required to inhibit 50% of bacterial growth; SI is calculated as CC50/IC50.

Antioxidant Properties

The antioxidant capacity of this compound has also been studied, showing its potential to scavenge free radicals effectively. This property is significant in preventing oxidative stress-related diseases.

A comparative analysis indicated that the compound exhibited a higher antioxidant activity compared to standard antioxidants such as ascorbic acid:

Compound DPPH Scavenging Activity (%)
This compound85
Ascorbic Acid75

DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity is a common method for evaluating antioxidant potential.

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to enhanced cellular protection and reduced microbial growth.

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives aimed at improving its biological activity. Researchers synthesized several analogs and assessed their antimicrobial properties:

Derivative IC50 (µg/mL)
Ethyl derivative A15
Ethyl derivative B18
Ethyl derivative C22

These derivatives demonstrated enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy.

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